![molecular formula C16H22ClNO3 B2716492 2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride CAS No. 2044796-49-6](/img/structure/B2716492.png)
2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
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Description
2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride, also known as BAC, is a chemical compound with potential applications in scientific research. It is a spirocyclic compound that contains a nitrogen atom, which makes it useful in various biological studies. BAC is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Scientific Research Applications
Synthetic Methodologies and Derivatives
Research in organic chemistry has explored various methodologies for synthesizing spirocyclic compounds, including 2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride, highlighting its significance in the field. Studies have demonstrated innovative approaches for electrophilic amination of C-H-acidic compounds, presenting a pathway to generate spirocyclic frameworks by engaging in nucleophilic attacks and stabilization reactions to produce diverse derivatives, such as 1,4-diazaspiro[4.5]decanones and geminal diamino acid derivatives (Andreae et al., 1992). Additionally, the synthesis of spirocyclic oxetane-fused benzimidazoles through oxidative cyclizations has expanded the utility of spirocyclic compounds in medicinal chemistry and material science, showcasing their structural and functional versatility (Gurry et al., 2015).
Crystallography and Structural Analysis
The crystal structure and synthesis of related spirocyclic compounds, such as 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, have been meticulously studied, providing insight into their chiral nature and conformational preferences. This research aids in understanding the molecular geometry and potential applications of spirocyclic compounds in developing novel materials and pharmaceuticals (Wen, 2002).
Biological Activity and Pharmaceutical Applications
Spirocyclic compounds have been evaluated for their pharmacological potential, illustrating the significance of structural modifications in enhancing biological activity. For instance, the study of substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists highlighted the critical role of molecular design in achieving desired pharmacological outcomes, emphasizing the importance of spirocyclic compounds in drug discovery and development (Brubaker & Colley, 1986).
properties
IUPAC Name |
2-benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c18-15(19)14-10-17(9-13-5-2-1-3-6-13)11-16(14)7-4-8-20-12-16;/h1-3,5-6,14H,4,7-12H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNSQRPGSYQKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(CC2C(=O)O)CC3=CC=CC=C3)COC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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